

# (Rac)-Indoximod: A Technical Overview of Early-Phase Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-Indoximod is an orally administered small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, a critical metabolic checkpoint that promotes tumor-mediated immunosuppression.[1][2] By disrupting the catabolism of the essential amino acid tryptophan, Indoximod aims to reverse the resulting immune-suppressive environment and enhance the efficacy of anti-cancer therapies. This technical guide provides an in-depth overview of the core findings from early-phase clinical trials of (Rac)-Indoximod, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

## **Mechanism of Action**

Indoximod is a tryptophan mimetic that acts downstream of the IDO1 enzyme.[3][4] Unlike direct enzymatic inhibitors, Indoximod stimulates the mTORC1 signaling pathway, which is typically suppressed by tryptophan depletion in the tumor microenvironment.[3][4][5] This action effectively counters the immunosuppressive effects of IDO1 activity, leading to the reactivation of effector T cells and a reduction in regulatory T cells (Tregs).[5][6] Additionally, Indoximod has been shown to modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR), favoring a pro-inflammatory Th17 phenotype over the immunosuppressive Treg phenotype.[5]





Click to download full resolution via product page

Indoximod's mechanism of action in the tumor microenvironment.

# **Early-Phase Clinical Trial Summary**

(Rac)-Indoximod has been evaluated in several early-phase clinical trials, both as a monotherapy and in combination with chemotherapy and immunotherapy. These studies have primarily focused on establishing the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug.

## **Phase I Monotherapy and Combination Trials**

A foundational Phase I study in patients with advanced malignancies established the safety profile of Indoximod.[7][8] The trial employed a 3+3 dose-escalation design, with cohorts receiving doses ranging from 200 mg once daily to 2000 mg twice daily.[8] A maximum tolerated dose (MTD) was not reached, indicating a favorable safety profile.[7][8]

Another Phase I trial investigated Indoximod in combination with docetaxel in patients with metastatic solid tumors.[1][2] This study also utilized a 3+3 dose-escalation design, with Indoximod doses ranging from 300 mg to 2000 mg twice daily, and a final recommended Phase II dose of 1200 mg twice daily.[1][2]



A first-in-children Phase I trial evaluated Indoximod in combination with temozolomide for pediatric brain tumors.[9] This study also followed a 3+3 dose-escalation design, with the pediatric recommended Phase II dose determined to be 19.2 mg/kg/dose twice daily.[9][10]



Click to download full resolution via product page

A generalized workflow for a 3+3 dose-escalation Phase I clinical trial.

# **Quantitative Data from Early-Phase Trials**

The following tables summarize the key quantitative data from early-phase clinical trials of **(Rac)-Indoximod**.



**Table 1: Pharmacokinetic Parameters of Indoximod** 

| Parameter                            | Value                           | Population                                | Source     |
|--------------------------------------|---------------------------------|-------------------------------------------|------------|
| Tmax (Time to Peak<br>Concentration) | 2.9 hours                       | Adult patients with advanced malignancies | [7][8][11] |
| T1/2 (Half-life)                     | 10.5 hours                      | Adult patients with advanced malignancies | [7][8][11] |
| Cmax at 2000 mg BID                  | ~12 μM                          | Adult patients with advanced malignancies | [7][8]     |
| Pharmacokinetic<br>Plateau           | Observed at doses above 1200 mg | Adult patients with advanced malignancies | [7][8][11] |

**Table 2: Safety and Tolerability - Common Adverse Events (Any Grade)** 



| Adverse Event | Frequency     | Population                                  | Source    |
|---------------|---------------|---------------------------------------------|-----------|
| Fatigue       | 56.3% - 58.6% | Patients with metastatic solid tumors       | [1][2][8] |
| Anemia        | 37.5% - 51.7% | Patients with metastatic solid tumors       | [1][2][8] |
| Anorexia      | 37.5%         | Patients with advanced malignancies         | [8]       |
| Hyperglycemia | 48.3%         | Patients with<br>metastatic solid<br>tumors | [1][2]    |
| Nausea        | 29.2% - 41.4% | Patients with metastatic solid tumors       | [1][2][8] |
| Infection     | 44.8%         | Patients with metastatic solid tumors       | [1][2]    |

Note: Frequencies are reported from studies of Indoximod in combination with chemotherapy.

# **Table 3: Preliminary Efficacy in Early-Phase Trials**



| Outcome                                      | Value       | Patient<br>Population    | Combination<br>Therapy | Source  |
|----------------------------------------------|-------------|--------------------------|------------------------|---------|
| Partial<br>Responses                         | 4           | Metastatic solid tumors  | Docetaxel              | [1][2]  |
| Stable Disease > 6 months                    | 5           | Advanced<br>malignancies | Monotherapy            | [7][8]  |
| Overall<br>Response Rate<br>(ORR)            | 53%         | Advanced<br>melanoma     | Pembrolizumab          | [3][11] |
| Complete<br>Response (CR)                    | 18%         | Advanced<br>melanoma     | Pembrolizumab          | [3][11] |
| Disease Control<br>Rate (DCR)                | 73%         | Advanced<br>melanoma     | Pembrolizumab          | [3][11] |
| Median<br>Progression-Free<br>Survival (PFS) | 12.4 months | Advanced<br>melanoma     | Pembrolizumab          | [3][11] |

# **Experimental Protocols**Patient Population and Eligibility Criteria

Early-phase trials of Indoximod typically enrolled patients with advanced or metastatic solid tumors who had failed standard therapies.[2][7][8] Key inclusion criteria generally included:

- Histologically or cytologically confirmed malignancy[12]
- Measurable disease as per RECIST 1.1[12]
- Age ≥18 years (for adult trials)[8]
- Adequate organ and marrow function[8][13]
- ECOG performance status of 0 or 1[12]



#### Exclusion criteria often included:

- Chemotherapy within 3 weeks prior to enrollment[8]
- Untreated brain metastases[8]
- Active autoimmune disease[8][13]
- Prior therapy with an IDO1 inhibitor[12]

### **Dosing and Administration**

Indoximod was administered orally, typically twice daily, in continuous cycles.[1][11] In dose-escalation studies, the dose was increased in successive cohorts of patients following a 3+3 design until the MTD was reached or a recommended Phase II dose was established.[1][8]

#### **Pharmacokinetic Analysis**

Blood samples for pharmacokinetic analysis were collected at pre-specified time points before and after Indoximod administration.[2] Plasma concentrations of Indoximod were determined using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[8] Non-compartmental pharmacokinetic analysis was used to calculate parameters such as Cmax, Tmax, AUC, and half-life.[8]

#### **Safety and Efficacy Assessments**

Safety was monitored through the regular recording of adverse events, physical examinations, and laboratory tests.[8] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[9]

Tumor response was assessed using imaging studies (e.g., CT or MRI) at baseline and at regular intervals during treatment.[11] Responses were typically evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST).[12]

#### Conclusion

Early-phase clinical trials of **(Rac)-Indoximod** have demonstrated a favorable safety and tolerability profile, both as a monotherapy and in combination with other anti-cancer agents.



The pharmacokinetic data have informed the selection of a recommended Phase II dose. While preliminary efficacy signals are encouraging, particularly in combination with immune checkpoint inhibitors, larger randomized controlled trials are necessary to definitively establish the clinical benefit of Indoximod. The unique mechanism of action, targeting the downstream effects of IDO1-mediated tryptophan catabolism, continues to make Indoximod a compound of significant interest in the field of immuno-oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. A phase I study of indoximod in patients with advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 12. mayo.edu [mayo.edu]



- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [(Rac)-Indoximod: A Technical Overview of Early-Phase Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359847#early-phase-clinical-trials-of-rac-indoximod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com